molecular formula C18H17ClFN3O2 B2540199 methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 923250-29-7

methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate

Cat. No.: B2540199
CAS No.: 923250-29-7
M. Wt: 361.8
InChI Key: AGNFYBRKGPGJRN-UHFFFAOYSA-N
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Description

Methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a complex organic compound that features a benzimidazole core substituted with a 2-chloro-6-fluorobenzyl group and a carbamate moiety

Properties

IUPAC Name

methyl N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c1-25-18(24)21-10-9-17-22-15-7-2-3-8-16(15)23(17)11-12-13(19)5-4-6-14(12)20/h2-8H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNFYBRKGPGJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The foundational approach for benzimidazole synthesis involves acid-catalyzed cyclization of o-phenylenediamines with carbonyl equivalents. For the target compound, this requires a pre-functionalized diamine containing both the ethylcarbamate precursor and the protected benzyl group:

  • Substrate Preparation :

    • Start with 2-nitro-4-(2-aminoethyl)aniline
    • Protect the primary amine with a tert-butoxycarbonyl (Boc) group
    • Introduce the 2-chloro-6-fluorobenzyl moiety via nucleophilic aromatic substitution using 2-chloro-6-fluorobenzyl bromide in the presence of silver triflimide catalyst
  • Cyclization :

    • Treat with trimethyl orthoformate in glacial acetic acid at 80°C for 12 hours
    • Simultaneous removal of Boc protection and cyclization yields 1-(2-chloro-6-fluorobenzyl)-2-(2-aminoethyl)-1H-benzimidazole

This method, adapted from US Patent 4,152,522, typically achieves yields of 68-72% when conducted under inert atmosphere with rigorous moisture exclusion.

Metal-Catalyzed Coupling Approaches

Recent advances employ transition metal catalysts for direct benzimidazole assembly:

  • Palladium-Mediated Cyclization :
    Utilize bis(triphenylphosphine)palladium(II) dichloride to facilitate coupling between 2-chloro-6-fluoro-N-(2-isocyanatoethyl)benzamide and o-phenylenediamine derivatives
    • Reaction conditions: 110°C in dimethylacetamide, 24 hours
    • Yields: 58-63% with 92% regioselectivity for N1 benzylation

Carbamate Functionalization Strategies

Post-Cyclization Carbamation

The ethylamine side chain undergoes carbamation via reaction with methyl chloroformate:

  • Reaction Protocol :
    • Dissolve 1-(2-chloro-6-fluorobenzyl)-2-(2-aminoethyl)-1H-benzimidazole (1 eq) in anhydrous dichloromethane
    • Add triethylamine (3 eq) as base
    • Slowly introduce methyl chloroformate (1.2 eq) at 0°C
    • Warm to room temperature and stir for 6 hours

This method, derived from benzimidazole carbamate syntheses, typically provides 85-90% conversion with minimal over-alkylation.

In Situ Carbamate Formation During Cyclization

Advanced single-pot methodologies combine cyclization and carbamation:

  • Integrated Process :
    • Use methyl N-cyano-N-(2-hydroxyethyl)carbamate as cyclization partner
    • Acid-catalyzed (HCl) condensation with N-(2-chloro-6-fluorobenzyl)-o-phenylenediamine at pH 4
    • Simultaneous ring formation and carbamate installation achieves 78% yield

Halogenated Benzyl Group Introduction

Direct N-Alkylation

The 2-chloro-6-fluorobenzyl moiety is typically introduced via nucleophilic aromatic substitution:

Parameter Condition
Substrate o-Nitroaniline derivative
Alkylating Agent 2-Chloro-6-fluorobenzyl bromide
Catalyst AgNTf2 (0.1 eq)
Solvent Isopropyl alcohol/water (3:1)
Temperature 90°C
Reaction Time 48 hours
Yield 86%

Reductive Amination Approach

Alternative pathway using benzaldehyde derivatives:

  • Condense 2-chloro-6-fluorobenzaldehyde with ethylenediamine
  • Reduce imine intermediate using sodium cyanoborohydride
  • Achieves 74% yield but requires additional protection/deprotection steps

Comparative Analysis of Synthetic Routes

The table below evaluates three principal methodologies:

Method Steps Total Yield Purity Scalability Cost Index
Sequential Cyclization-Carbamation 5 62% 98.5% High $$$
Metal-Catalyzed Coupling 3 58% 97.2% Moderate $$$$
Integrated Single-Pot Process 4 78% 99.1% High $$

Key findings:

  • The integrated single-pot method demonstrates superior yield and purity by minimizing intermediate isolation steps
  • Palladium-mediated approaches, while elegant, suffer from catalyst costs and rigorous purification requirements
  • Direct N-alkylation remains the most reliable benzyl introduction method, particularly when using silver-based catalysts

Critical Process Parameters and Optimization

pH Control in Cyclocondensation

Maintaining reaction pH at 4.0 ± 0.2 during benzimidazole formation is crucial for:

  • Preventing over-protonation of amine intermediates
  • Ensuring proper tautomerization during ring closure
  • Achieving >95% regioselectivity for N1 benzylation

Solvent Selection Matrix

Solvent System Dielectric Constant Yield Impact Side Products
Methanol/Water 32.7 68% <5%
DMF 36.7 72% 8-12%
Acetic Acid 6.2 81% <2%
Toluene/Ethanol 9.3 59% 15-18%

Acetic acid emerges as optimal, enhancing proton availability while suppressing solvolysis of chlorofluoro benzyl groups.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzimidazole Core

The 2-chloro-6-fluorobenzyl group enables nucleophilic substitution reactions. For example:

Reaction with Piperidine Derivatives

In a study using structurally analogous compounds (CAS 84946-20-3), substitution occurred at the benzyl chloride position under basic conditions:

  • Conditions : Heating with sodium hydroxide (NaOH) in water at 120°C for 43 hours .

  • Yield : 40.5% of substituted piperidine product .

SubstrateReagent/ConditionsProductYieldSource
2-Chloro-1-(4-fluorobenzyl)benzimidazoleNaOH, 120°C, 43 hrsEthyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate40.5%

Hydrolysis of the Methyl Carbamate Group

The carbamate side chain undergoes hydrolysis under acidic or basic conditions to yield primary amines or carboxylic acids.

Acidic Hydrolysis

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) .

  • Outcome : Deprotection of carbamate to free amine .

Basic Hydrolysis

  • Conditions : Aqueous NaOH (20%) .

  • Outcome : Precipitate formation via cleavage of the carbamate group .

Coupling Reactions at the Ethyl Carbamate Side Chain

The ethyl carbamate moiety participates in coupling reactions with electrophilic reagents.

HATU-Mediated Amide Bond Formation

  • Reagents : Hydroxybenzotriazole (HOBt), N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and diisopropylethylamine (DIPEA) in DMF .

  • Application : Conjugation with amines (e.g., cyclopropylamine, 4-chlorobenzylamine) to form carboxamides .

SubstrateReagent/ConditionsProductYieldSource
3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acidHATU, DIPEA, DMF, 80°CN-(4-Chlorobenzyl)carboxamide derivative96%

Stability Under Oxidative and Thermal Conditions

  • Thermal Stability : Degrades above 180°C (melting point observed for related compounds) .

  • Oxidative Sensitivity : Susceptible to decomposition in the presence of strong oxidizers (e.g., ceric ammonium nitrate) .

Photochemical Reactivity

The benzimidazole core exhibits photostability in inert solvents but undergoes ring-opening under UV light (λ = 254 nm) .

Catalytic Hydrogenation

Limited data exist, but analogous benzimidazoles undergo hydrogenation of the imidazole ring under Pd/C or PtO₂ catalysis .

Key Stability Considerations

  • Storage : Stable in anhydrous, inert atmospheres at −20°C .

  • Degradation Pathways : Hydrolysis (carbamate), oxidation (benzyl chloride), and photodegradation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate, as effective antimicrobial agents. The emergence of bacterial resistance necessitates the development of novel compounds with enhanced efficacy against resistant strains.

Case Study: Antibacterial and Antifungal Screening

In a study evaluating various benzimidazole derivatives, compounds similar to this compound demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to established drugs like fluconazole. For instance:

  • Compound W6 : MIC = 5.19 µM against Staphylococcus aureus.
  • Compound W1 : MIC = 5.08 µM against Candida albicans .

Anticancer Potential

The benzimidazole scaffold has been extensively studied for its anticancer properties. This compound may exhibit similar activities.

Case Study: Cytotoxicity Evaluation

In preclinical evaluations, compounds derived from benzimidazole structures were tested against various cancer cell lines:

  • Compound W17 : IC₅₀ = 4.12 µM against breast cancer cells, outperforming standard chemotherapeutics like 5-FU (IC₅₀ = 7.69 µM) .

Mechanism of Action

The mechanism of action of methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the 2-chloro-6-fluorobenzyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-6-fluorobenzyl)piperazine: This compound shares the 2-chloro-6-fluorobenzyl group but has a piperazine core instead of a benzimidazole core.

    2-Chloro-6-fluorobenzyl chloride: This is a precursor used in the synthesis of various substituted benzimidazoles and piperazines.

Uniqueness

Methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate is unique due to the combination of its benzimidazole core and the 2-chloro-6-fluorobenzyl group, which may confer specific biological activity and chemical properties not found in similar compounds.

Biological Activity

Methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a complex organic compound notable for its unique structure, which combines a benzimidazole core with a 2-chloro-6-fluorobenzyl group and a carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The IUPAC name for this compound is methyl N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate. Its molecular formula is C18H17ClFN3O2, with a molecular weight of 360.79 g/mol. The structural features include:

  • Benzimidazole Core : This heterocyclic structure is known for various biological activities, including anticancer and antimicrobial properties.
  • Chloro and Fluoro Substituents : These halogen atoms can influence the compound's reactivity and biological interactions.
  • Carbamate Group : This functional group often enhances the solubility and bioavailability of compounds.

Structural Formula

InChI 1S C18H17ClFN3O2 c1 25 18 24 21 10 9 17 22 15 7 2 3 8 16 15 23 17 11 12 13 19 5 4 6 14 12 20 h2 8H 9 11H2 1H3 H 21 24 \text{InChI 1S C18H17ClFN3O2 c1 25 18 24 21 10 9 17 22 15 7 2 3 8 16 15 23 17 11 12 13 19 5 4 6 14 12 20 h2 8H 9 11H2 1H3 H 21 24 }

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The specific activity of this compound against these pathogens remains to be extensively studied.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Compounds with benzimidazole cores have demonstrated the ability to inhibit DNA gyrase and topoisomerase IV, which are critical enzymes in bacterial DNA replication . This suggests that this compound may also exhibit similar inhibitory effects.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Activity
Compound ADNA Gyrase0.040Strong Inhibitor
Compound BTopoisomerase IV0.008Highly Selective
Methyl CarbamateTBDTBDTBD

Cytotoxicity Studies

In vitro studies on related compounds have shown that they can exhibit low cytotoxicity against human cell lines, such as HepG2 liver cells . Understanding the cytotoxic profile of this compound will be crucial for assessing its therapeutic potential and safety.

Study on Benzimidazole Derivatives

A study published in the Journal of Medicinal Chemistry explored various benzimidazole derivatives and their biological activities. The results indicated that certain modifications to the benzimidazole core could enhance antibacterial potency while reducing cytotoxicity . This highlights the importance of structural optimization in developing new therapeutic agents.

Research on Anticancer Properties

Another investigation focused on imidazoles and benzimidazoles as tubulin modulators for anti-cancer therapy. These compounds showed promise in inhibiting cancer cell proliferation through diverse mechanisms . Although specific data on this compound is limited, its structural similarities suggest potential anticancer activity.

Q & A

Q. What are the optimal synthetic routes for methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate?

  • Methodological Answer : The synthesis involves multi-step protocols, often starting with the preparation of intermediates such as 2-chloro-6-fluorobenzyl halides and substituted benzimidazoles. Key steps include:
  • Intermediate Preparation : Use chlorinating agents (e.g., SOCl₂) to activate carboxylic acid precursors, followed by coupling with benzimidazole derivatives under microwave-assisted conditions (85% yield achieved with MnO₂ in CH₂Cl₂) .
  • Coupling Reactions : Employ catalysts like Ru complexes for imine formation or alkylation reactions to introduce the carbamate group. Controlled temperatures (e.g., 50°C) and solvents (DMF, THF) are critical for regioselectivity .
  • Purification : Techniques such as column chromatography or crystallization ensure high purity (>98%) .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm), carbamate carbonyl (δ 165–170 ppm), and benzyl/fluorine substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 433.9 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemical ambiguities, particularly in benzimidazole ring orientation .

Q. What analytical techniques ensure purity and stability during storage?

  • Methodological Answer :
  • HPLC/UPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C) to determine storage conditions (e.g., desiccated, 4°C) .
  • Stability Studies : Monitor hydrolysis of the carbamate group in buffered solutions (pH 7.4) via LC-MS over 72 hours .

Advanced Research Questions

Q. How to design experiments for evaluating its biological activity against EGFR or antimicrobial targets?

  • Methodological Answer :
  • In-Silico Docking : Use AutoDock Vina to predict binding affinity to EGFR kinase domain (PDB ID: 1M17). Focus on interactions with hinge regions (e.g., Met793) and hydrophobic pockets .
  • In-Vitro Assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., A549, HeLa) with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from independent studies (e.g., IC₅₀ variability in EGFR inhibition) using statistical tools (ANOVA, p < 0.05) to identify outliers .
  • Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., -Cl vs. -F at benzyl positions) with activity trends. For example, 2-chloro-6-fluorobenzyl groups enhance EGFR binding by 30% compared to unsubstituted analogs .

Q. What computational strategies optimize the compound’s pharmacokinetic (ADMET) profile?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or QikProp to assess logP (optimal 2.5–3.5), BBB permeability, and CYP450 inhibition risks .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s Metabolism Module .

Q. How to perform structure-activity relationship (SAR) studies for lead optimization?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the benzimidazole core (e.g., -CH₃, -OCH₃) and benzyl group (e.g., -NO₂, -CF₃) .
  • 3D-QSAR Modeling : Employ CoMFA/CoMSIA to map electrostatic/hydrophobic fields influencing activity .

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